molecular formula C21H20N2O2S B560097 (R)-9-(4-(1-氨基丙烷-2-基)苯基)-8-羟基-6-甲基噻吩并[2,3-c]喹啉-4(5H)-酮

(R)-9-(4-(1-氨基丙烷-2-基)苯基)-8-羟基-6-甲基噻吩并[2,3-c]喹啉-4(5H)-酮

货号: B560097
分子量: 364.5 g/mol
InChI 键: OETLNMOJNONWOY-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OTS514 是一种高效的淋巴因子活化杀伤细胞来源蛋白激酶 (TOPK) 抑制剂。该化合物以其显著的抗癌特性而闻名,特别是在抑制 TOPK 阳性癌细胞生长方面。 OTS514 在临床前研究中已显示出令人鼓舞的结果,使其成为癌症治疗的潜在候选药物 .

科学研究应用

OTS514 具有广泛的科学研究应用,包括:

作用机制

OTS514 通过特异性抑制 TOPK 的活性发挥作用,TOPK 是一种参与细胞周期调控和凋亡的激酶。通过与 TOPK 的活性位点结合,OTS514 阻止其磷酸化以及随后对下游信号通路激活。这种抑制导致 TOPK 阳性癌细胞的细胞周期停滞和凋亡。 涉及的分子靶点和通路包括 FOXM1 转录因子、AKT 信号通路和其他促存活因子 .

生化分析

Biochemical Properties

OTS514 interacts with the TOPK enzyme, inhibiting its activity . This interaction leads to the suppression of the growth of TOPK-positive cancer cells . The inhibition of TOPK by OTS514 is highly potent, with an IC50 value of 2.6 nM .

Cellular Effects

OTS514 has significant effects on various types of cells and cellular processes. It induces cell cycle arrest and apoptosis at nanomolar concentrations in a series of human myeloma cell lines (HMCL) and prevents outgrowth of a putative CD138+ stem cell population from multiple myeloma (MM) patient-derived peripheral blood mononuclear cells . In bone marrow cells from MM patients, OTS514 treatment exhibited preferential killing of the malignant CD138+ plasma cells compared with the CD138- compartment .

Molecular Mechanism

OTS514 exerts its effects at the molecular level through several mechanisms. It induces cell cycle arrest and apoptosis, likely through the inhibition of TOPK . This inhibition disrupts several signaling pathways, including AKT, p38 MAPK, and NF-κB signaling . The effects of OTS514 are independent of p53 mutation or deletion status .

Temporal Effects in Laboratory Settings

OTS514 shows potent anti-myeloma effects over time in laboratory settings . It induces rapid cleavage of caspase 3 and PARP, and subsequent DNA fragmentation, indicative of a robust apoptotic response .

Dosage Effects in Animal Models

In an aggressive mouse xenograft model, OTS514 given orally at 100 mg/kg 5 days per week was well tolerated and reduced tumor size by 48%-81% compared to control depending on the initial graft size .

Metabolic Pathways

It is known that OTS514 inhibits the TOPK enzyme, which is involved in several signaling pathways related to cell proliferation and survival .

准备方法

OTS514 的合成涉及多个步骤,从核心结构的制备开始,核心结构是噻吩并[2,3-c]喹啉-4(5H)-酮衍生物。合成路线通常包括噻吩喹啉核的形成,然后在特定位置进行官能化,以引入所需的取代基。 反应条件通常涉及使用强碱、高温和特定溶剂来获得具有高纯度的所需产物 .

OTS514 的工业生产方法没有得到广泛的记录,但它们很可能遵循类似的合成路线,并针对大规模生产进行了优化。 这可能包括使用连续流动反应器、自动化合成和纯化技术以确保一致的质量和产量 .

化学反应分析

OTS514 经历各种化学反应,包括:

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂或亲电试剂。 这些反应形成的主要产物取决于所用条件和试剂的具体情况 .

相似化合物的比较

OTS514 在其对 TOPK 抑制的高效性和选择性方面是独一无二的。类似的化合物包括:

这些化合物都具有靶向 TOPK 的共同特点,但在效力、选择性和药代动力学性质方面有所不同。 OTS514 以其在临床前癌症模型中的高效力和有效性而脱颖而出 .

属性

IUPAC Name

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETLNMOJNONWOY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is OTS514 and what is its mechanism of action?

A1: OTS514 is a potent and selective small molecule inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). [, , , , , , , , , , , , ] TOPK is a serine/threonine kinase overexpressed in various cancers and implicated in tumor cell proliferation, survival, and stemness. [, , , , ] OTS514 binds to the ATP-binding pocket of TOPK, inhibiting its kinase activity. [] This inhibition leads to downstream effects like cell cycle arrest, apoptosis induction, and suppression of oncogenic signaling pathways like FOXM1, AKT, p38 MAPK, and NF-κB. [, , ]

Q2: What is the molecular formula and weight of OTS514?

A2: The molecular formula of OTS514 is C20H19N3O2S, and its molecular weight is 365.45 g/mol. []

Q3: How effective is OTS514 in preclinical models of cancer?

A3: Preclinical studies demonstrate potent anti-tumor activity of OTS514 in various cancer models. For instance, in multiple myeloma models, OTS514 induced cell cycle arrest and apoptosis at nanomolar concentrations, suppressed the growth of myeloma cells in vitro, and significantly reduced tumor size in a xenograft mouse model. [] Similar anti-tumor effects were observed in models of ovarian cancer, small cell lung cancer, osteosarcoma, and non-small cell lung cancer. [, , , ]

Q4: Has OTS514 shown efficacy in any specific genetic subtypes of cancers?

A4: Interestingly, research indicates that OTS514 exhibits preferential activity against acute myeloid leukemia (AML) cells harboring FLT3-ITD mutations. [, ] OTS514 treatment decreased cell viability, increased cell differentiation and apoptosis in primary blasts from patients relapsed after FLT3 inhibitor treatment. [] These findings suggest TOPK as a potential therapeutic target for this aggressive AML subtype.

Q5: Are there any biomarkers that can predict the efficacy of OTS514?

A5: While specific biomarkers for predicting OTS514 efficacy are still under investigation, high TOPK expression levels in tumor tissues have been linked to increased sensitivity to OTS514 treatment and poor prognosis in various cancers, including ovarian cancer, osteosarcoma, and multiple myeloma. [, , ] Further research is needed to validate and expand upon these findings and identify other potential predictive biomarkers.

Q6: What are the potential limitations or challenges associated with OTS514 as a therapeutic agent?

A6: Despite its promising preclinical activity, the clinical translation of OTS514 faces challenges. Limited information is available regarding its pharmacokinetics, pharmacodynamics, potential long-term toxicity, and resistance mechanisms. [, , ] Further research is crucial to optimize its pharmacological properties, evaluate its safety profile, determine appropriate dosing strategies, and overcome potential resistance mechanisms to enhance its clinical applicability.

Q7: How does OTS514 compare to other TOPK inhibitors?

A7: While OTS514 is one of the most widely studied TOPK inhibitors, other compounds targeting TOPK are also being investigated. [] Direct comparisons between OTS514 and these other inhibitors are limited in the provided research. Future studies should focus on comparing the efficacy, selectivity, pharmacological properties, and toxicity profiles of different TOPK inhibitors to identify the most promising candidates for clinical development.

Q8: What are the future directions for research on OTS514?

A8: Future research on OTS514 should focus on:

  • Pharmacological Optimization: Enhancing the pharmacokinetic and pharmacodynamic properties of OTS514 through formulation strategies or chemical modifications to improve its stability, solubility, bioavailability, and target specificity. [, ]
  • Resistance Mechanisms: Investigating potential mechanisms of resistance to OTS514 and developing strategies to overcome them, such as combination therapies with other targeted agents or chemotherapies. []
  • Biomarker Development: Identifying and validating biomarkers that can predict response to OTS514 treatment, monitor treatment response, and identify potential adverse effects. []
  • Drug Delivery Systems: Exploring novel drug delivery systems to enhance the targeted delivery of OTS514 to tumor cells, improve its therapeutic index, and minimize potential off-target effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。